![molecular formula C12H11N3O2 B14000740 3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole CAS No. 52182-88-4](/img/structure/B14000740.png)
3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- is a heterocyclic compound with a pyrazole core structure. This compound is characterized by the presence of two methyl groups at positions 3 and 5 of the pyrazole ring and a 2-nitrophenylmethylene group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- typically involves the condensation of 3,5-dimethylpyrazole with 2-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Amino derivatives
Reduction: Reduced pyrazole derivatives
Substitution: Substituted aromatic pyrazole derivatives
Scientific Research Applications
4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and chemical sensors .
Mechanism of Action
The mechanism of action of 4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the 2-nitrophenylmethylene group, resulting in different chemical reactivity and biological activity.
2-Nitrobenzaldehyde: Contains the nitro group but lacks the pyrazole ring, leading to different applications and properties.
4-Amino-3,5-dimethylpyrazole: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications .
Uniqueness
4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- is unique due to the combination of the pyrazole ring and the 2-nitrophenylmethylene group, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
52182-88-4 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
3,5-dimethyl-4-[(2-nitrophenyl)methylidene]pyrazole |
InChI |
InChI=1S/C12H11N3O2/c1-8-11(9(2)14-13-8)7-10-5-3-4-6-12(10)15(16)17/h3-7H,1-2H3 |
InChI Key |
KUIGAWURIBZCFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C1=CC2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



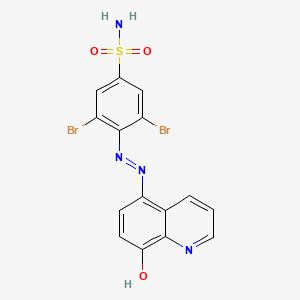
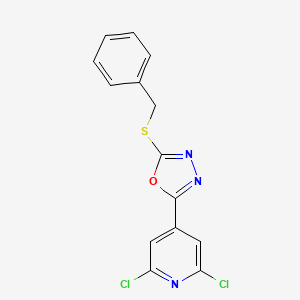
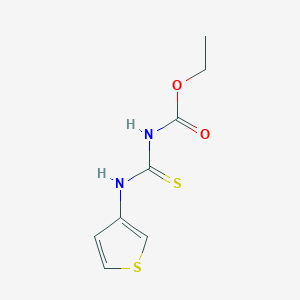
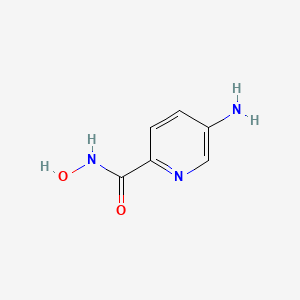
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
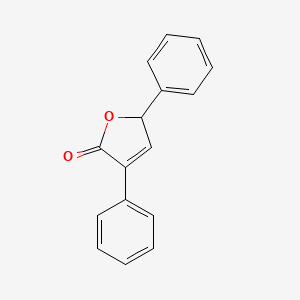
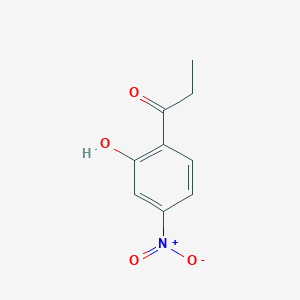
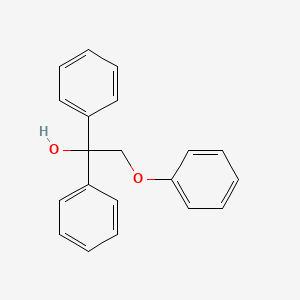
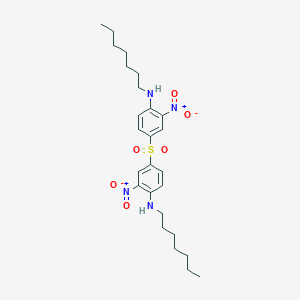
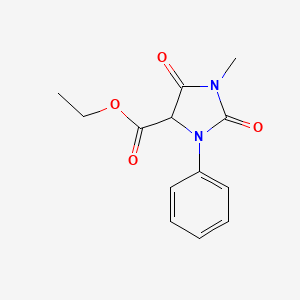

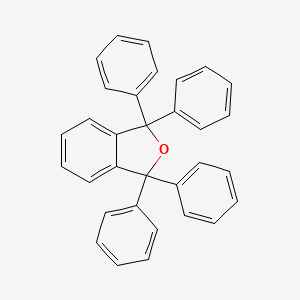
![2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid](/img/structure/B14000718.png)
